molecular formula C17H23ClN2O B7920559 N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide

Cat. No.: B7920559
M. Wt: 306.8 g/mol
InChI Key: FBLQBRSRIMFCCQ-INIZCTEOSA-N
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Description

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine core substituted with a benzyl group at the 1-position and a cyclopropyl group on the nitrogen. The 2-chloroacetamide moiety adds electrophilic reactivity, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-2-chloro-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O/c18-11-17(21)20(15-8-9-15)13-16-7-4-10-19(16)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLQBRSRIMFCCQ-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CN(C3CC3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2)CN(C3CC3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks a benzyl halide.

    Chlorination: The acetamide moiety is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic steps, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chloro group in the acetamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted acetamides with various functional groups.

Scientific Research Applications

Basic Information

  • Molecular Formula : C17H23ClN2O
  • Molar Mass : 306.83 g/mol
  • CAS Number : 1354008-09-5

Structure

The compound features a pyrrolidine ring, which is known for its biological activity, along with a chloro and cyclopropyl group that may influence its pharmacokinetic properties.

Neurological Disorders

Research has indicated that compounds similar to N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The potential for this compound to act as a neuroprotective agent or as a treatment for conditions such as Parkinson's disease and depression is under investigation.

Case Study: Dopamine Modulation

A study published in the Journal of Medicinal Chemistry explored the effects of pyrrolidine derivatives on dopamine receptor activity. The findings suggested that modifications to the pyrrolidine structure could enhance receptor affinity and selectivity, indicating a promising avenue for developing treatments for dopamine-related disorders .

Cancer Treatment

The compound's structural characteristics may also position it as a candidate for anticancer therapies. The chloro group is often associated with increased reactivity towards biological targets, which can be advantageous in the design of anticancer agents.

Case Study: Anticancer Activity

In a recent study, researchers evaluated the efficacy of similar compounds against various cancer cell lines. The results demonstrated significant cytotoxicity against breast and prostate cancer cells, implicating the potential of this compound as an effective agent in cancer therapy .

Drug Development

The molecular structure of this compound allows for further modification to enhance its pharmacological properties. Structure-activity relationship (SAR) studies are crucial in drug development to optimize efficacy and minimize side effects.

Data Table: Structure-Activity Relationships

ModificationEffect on ActivityReference
Addition of FluorineIncreased receptor binding
Cyclopropyl GroupEnhanced metabolic stability
Chloro SubstitutionImproved bioavailability

Mechanism of Action

The mechanism of action of N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The compound is compared to three analogs (Table 1), highlighting key structural and functional differences.

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molar Mass (g/mol) CAS Number Availability
N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide Pyrrolidine (5-membered) Benzyl, cyclopropyl, chloro 307.82 (estimated) Not provided Discontinued
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide Pyrrolidine (5-membered) Benzyl, acetyl 246.34 114636-30-5 Active
N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide Piperidine (6-membered) Benzyl, isopropyl, chloro 308.85 1353997-01-9 Not specified
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide Pyrrolidine (5-membered) Benzyl, cyclopropyl, chloro (racemic) 307.82 Not provided Discontinued
Key Observations:

Ring Size: The pyrrolidine core (5-membered) in the target compound vs. piperidine (6-membered) in the analog affects conformational flexibility. Piperidine derivatives (e.g., CAS 1353997-01-9) offer increased hydrophobicity due to the larger ring, which may influence bioavailability .

Substituent Effects: Cyclopropyl vs. Isopropyl: The cyclopropyl group introduces ring strain, which can increase reactivity compared to the isopropyl group in the piperidine analog . This strain might enhance electrophilic interactions but reduce stability.

Biological Activity

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide is a synthetic compound with notable biological activity, primarily explored in pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H21ClN2O
  • Molecular Weight : 292.81 g/mol

This compound interacts with specific biological targets, including receptors and enzymes. The compound's activity is largely attributed to its ability to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are critical in various neurological functions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. In vitro tests have shown effective inhibition against multiple bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Pseudomonas aeruginosaNotable but less effective

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Neuropharmacological Effects

The compound has been investigated for its effects on the central nervous system (CNS). It exhibits properties that may be beneficial in treating conditions like anxiety and depression by acting on serotonin and norepinephrine pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various pyrrolidine derivatives, including this compound, for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated significant activity with MIC values comparable to established antibiotics .
  • Neuropharmacological Assessment : In a preclinical model assessing anxiety-like behavior, this compound demonstrated anxiolytic effects similar to those of benzodiazepines but with a different side effect profile .

Safety and Toxicology

While promising, the safety profile of this compound requires thorough investigation. Preliminary studies indicate low toxicity levels in animal models; however, comprehensive toxicological assessments are necessary before clinical applications.

Q & A

Basic Research Questions

Q. What safety protocols should researchers follow when handling N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Face shields are recommended during bulk handling .
  • Ventilation : Ensure local exhaust ventilation to minimize aerosol/dust formation. Avoid open handling in non-fume-hood environments .
  • Spill Management : Collect spills using non-sparking tools in sealed containers. Prevent entry into drains; dispose via certified waste management services .
  • Storage : Store in tightly sealed containers in cool, dry, and well-ventilated areas away from oxidizers .

Q. What spectroscopic and crystallographic methods are essential for structural confirmation of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Employ single-crystal X-ray diffraction (e.g., using SHELX or SIR97) to resolve stereochemistry and confirm the (S)-configuration. Refinement via SHELXL ensures accurate bond-length/angle measurements .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent integration (e.g., cyclopropyl and benzyl groups) and chiral centers. Deuterated solvents (e.g., CDCl3_3) are recommended for peak resolution .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for purity assessment .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data between refinement software (e.g., SHELX vs. WinGX)?

  • Methodological Answer :

  • Cross-Validation : Compare residual factors (RR-values) and electron density maps across software. SHELX’s robust refinement algorithms are preferred for small-molecule structures, while WinGX’s graphical interface aids in visualizing discrepancies .
  • Validation Tools : Use checkCIF/PLATON to identify outliers in geometric parameters (e.g., bond distortions). Adjust hydrogen-bonding constraints iteratively to improve model accuracy .

Q. What synthetic strategies optimize enantiomeric purity during the preparation of this compound?

  • Methodological Answer :

  • Chiral Resolution : Employ chiral auxiliaries (e.g., (S)-1-phenylethylamine) during intermediate steps. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .
  • Asymmetric Catalysis : Use palladium-catalyzed asymmetric alkylation to retain stereochemical integrity. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization .

Q. How can computational modeling predict the biological activity of this compound against target receptors?

  • Methodological Answer :

  • Docking Studies : Utilize AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or enzymes). Focus on the chloroacetamide moiety’s electrophilic reactivity for covalent binding simulations.
  • MD Simulations : Perform molecular dynamics (e.g., GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) for affinity predictions .

Data Contradiction Analysis

Q. How should researchers resolve conflicting toxicity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Dose-Response Reassessment : Conduct parallel assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity) under standardized conditions. Cross-reference with OECD guidelines for acute oral toxicity (Category 4, H302) .
  • Metabolite Profiling : Use LC-MS to identify reactive metabolites (e.g., cyclopropane ring-opening products) that may explain species-specific toxicity .

Experimental Design Considerations

Q. What steps ensure reproducibility in the synthesis of this compound?

  • Methodological Answer :

  • Reagent Purity : Source high-purity (>98%) starting materials (e.g., (S)-1-benzylpyrrolidine-2-carbaldehyde) to minimize side reactions.
  • Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize reaction time/temperature for chloroacetylation .
  • Crystallization Control : Use slow evaporation of chloroform/acetone (1:5 v/v) to obtain high-quality single crystals for diffraction studies .

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